molecular formula C17H13NO3 B3023897 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898778-93-3

2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3023897
CAS No.: 898778-93-3
M. Wt: 279.29 g/mol
InChI Key: GAHDNVSBFNPGEV-UHFFFAOYSA-N
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Description

2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound that belongs to the class of ketones and dibenzoylmethanes. It has a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol. This compound is known for its unique structure, which includes a cyano group and a dioxolane ring attached to a benzophenone core.

Preparation Methods

The synthesis of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-cyano-3’-(1,3-dioxolan-2-yl)benzophenone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzophenone core are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets and pathways within biological systems. The cyano group and dioxolane ring play crucial roles in its reactivity and binding affinity to specific targets. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone can be compared with similar compounds such as:

  • 3-Cyano-3’-(1,3-dioxolan-2-yl)benzophenone
  • 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
  • 3-(1,3-Dioxolan-2-yl)-4’-methoxybenzophenone These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the cyano group and dioxolane ring in 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone makes it unique in terms of its reactivity and potential applications .

Properties

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-14-4-1-2-7-15(14)16(19)12-5-3-6-13(10-12)17-20-8-9-21-17/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHDNVSBFNPGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645049
Record name 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-93-3
Record name 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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